molecular formula C18H17ClN2O3 B5364948 4-[2-(4-chlorophenoxy)-2-methylpropanoyl]-3,4-dihydro-2(1H)-quinoxalinone

4-[2-(4-chlorophenoxy)-2-methylpropanoyl]-3,4-dihydro-2(1H)-quinoxalinone

Cat. No. B5364948
M. Wt: 344.8 g/mol
InChI Key: KLBHVUPEDHIPCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[2-(4-chlorophenoxy)-2-methylpropanoyl]-3,4-dihydro-2(1H)-quinoxalinone, also known as XJB-5-131, is a small molecule compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and future directions for research.

Mechanism of Action

The mechanism of action of 4-[2-(4-chlorophenoxy)-2-methylpropanoyl]-3,4-dihydro-2(1H)-quinoxalinone involves its ability to inhibit mitochondrial reactive oxygen species (ROS) production and improve mitochondrial function. This compound acts as a mitochondrial-targeted antioxidant, which helps to protect mitochondria from oxidative damage and maintain their function. Additionally, this compound has been shown to inhibit the activity of the mitochondrial permeability transition pore, which is involved in the induction of cell death.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of mitochondrial ROS production, the improvement of mitochondrial function, the induction of apoptosis in cancer cells, and the inhibition of tumor growth. Additionally, this compound has been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-[2-(4-chlorophenoxy)-2-methylpropanoyl]-3,4-dihydro-2(1H)-quinoxalinone in lab experiments is its ability to selectively target mitochondria and improve their function. Additionally, this compound has been shown to have low toxicity in animal models, which makes it a promising candidate for further research. However, one of the limitations of using this compound in lab experiments is the lack of information regarding its pharmacokinetics and pharmacodynamics, which makes it difficult to determine optimal dosages and treatment regimens.

Future Directions

There are several future directions for research on 4-[2-(4-chlorophenoxy)-2-methylpropanoyl]-3,4-dihydro-2(1H)-quinoxalinone, including its potential use in the treatment of mitochondrial dysfunction in various diseases, such as diabetes, cardiovascular diseases, and neurodegenerative diseases. Additionally, further research is needed to determine the optimal dosages and treatment regimens for this compound in different disease models. Furthermore, the development of novel analogs of this compound with improved pharmacokinetic and pharmacodynamic properties may lead to the development of more effective therapies for various diseases.

Synthesis Methods

The synthesis of 4-[2-(4-chlorophenoxy)-2-methylpropanoyl]-3,4-dihydro-2(1H)-quinoxalinone has been achieved using different methods, including a one-pot reaction, a three-component reaction, and a four-component reaction. The one-pot reaction involves the reaction of 2,3-diaminophenazine with 4-chlorophenylacetic acid and isobutyryl chloride in the presence of triethylamine and acetic anhydride. The three-component reaction involves the reaction of 2,3-diaminophenazine with 4-chlorophenylacetic acid and isobutyryl chloride in the presence of triethylamine. The four-component reaction involves the reaction of 2,3-diaminophenazine with 4-chlorophenylacetic acid, isobutyryl chloride, and acetic anhydride in the presence of triethylamine.

Scientific Research Applications

4-[2-(4-chlorophenoxy)-2-methylpropanoyl]-3,4-dihydro-2(1H)-quinoxalinone has been extensively studied for its potential therapeutic applications, including its role in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. It has also been studied for its potential use in cancer therapy, as it has been shown to induce apoptosis in cancer cells and inhibit tumor growth. Additionally, this compound has been studied for its potential use in the treatment of mitochondrial dysfunction, which is implicated in various diseases, including diabetes, cardiovascular diseases, and neurodegenerative diseases.

properties

IUPAC Name

4-[2-(4-chlorophenoxy)-2-methylpropanoyl]-1,3-dihydroquinoxalin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O3/c1-18(2,24-13-9-7-12(19)8-10-13)17(23)21-11-16(22)20-14-5-3-4-6-15(14)21/h3-10H,11H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLBHVUPEDHIPCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)N1CC(=O)NC2=CC=CC=C21)OC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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